Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a thiazole ring, and a 4-methylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methylaniline with ethyl 2-bromo-1,3-thiazole-5-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis by binding to key enzymes involved in the process. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate: Similar structure but with an amino group instead of an ethyl ester.
2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid: The carboxylic acid analog of the compound.
4-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid ethyl ester: A structural isomer with the ester group at a different position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 2-(4-methylanilino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-14-13(18-11)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) |
InChI Key |
NYSNAKKGLDBMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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